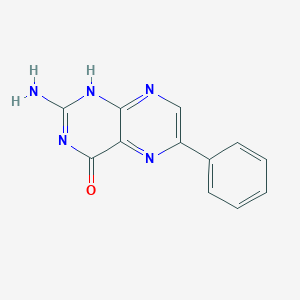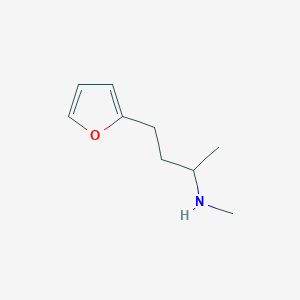
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, also known as 3-FMP, is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a colorless liquid at room temperature, and is a useful precursor for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. 3-FMP is a versatile compound with many potential applications in the scientific and medical fields.
Applications De Recherche Scientifique
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and dyes. It has also been used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. In addition, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine has been used in the synthesis of a variety of polymeric materials, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is not yet fully understood. However, it is believed that the compound reacts with other molecules to form a variety of intermediates, which then undergo further transformations to form the desired product. This process is known as aldol condensation, and is responsible for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not yet fully understood. However, it has been shown to have some antifungal and antiviral activity. In addition, it has been shown to have some anti-inflammatory and anti-bacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is its versatility, as it can be used in the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, the compound is highly toxic and should be handled with care. In addition, the compound is not very stable and should be stored in an inert atmosphere.
Orientations Futures
The potential applications of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, the development of new uses for the compound, and the exploration of its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine could lead to the development of new drugs and treatments.
Méthodes De Synthèse
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine can be synthesized from the reaction of furan-2-yl-methyl-amine and 1-methyl-propyl-chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 70°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the resulting (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is then purified by distillation.
Propriétés
IUPAC Name |
4-(furan-2-yl)-N-methylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFXMPUDFGFLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378162 |
Source


|
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
CAS RN |
1593-37-9 |
Source


|
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

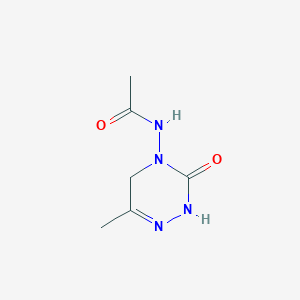
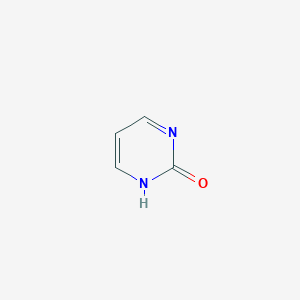
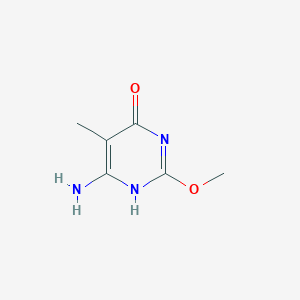
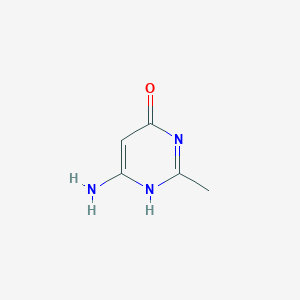
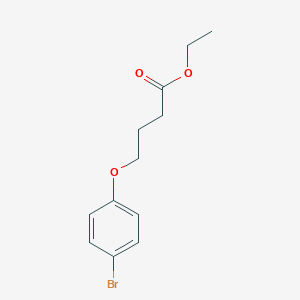

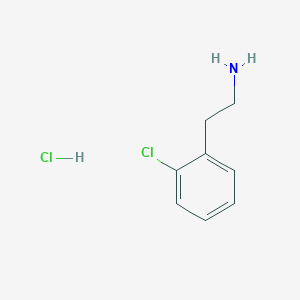
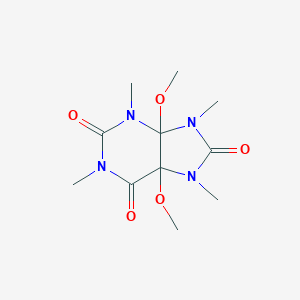

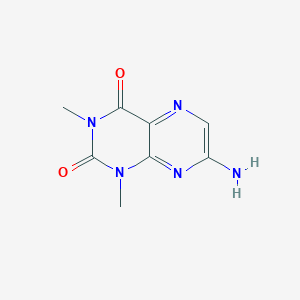
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
